
7432-S-trans sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7432-S-trans sodium salt, also known by its IUPAC name disodium; (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a compound with significant antibacterial properties. It is a new oral cephem antibiotic that is well absorbed from the intestinal mucosa.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7432-S-trans sodium salt involves several steps. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which is then subjected to a Wittig reaction with phosphorane to yield a diester. The diester is treated with trifluoroacetic acid to afford a mixture of monoacids. These monoacids are then coupled with 7-aminocephem to produce cephem esters, which are finally deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
7432-S-trans sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
7432-S-trans sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of cephem antibiotics.
Biology: The compound is studied for its interaction with bacterial penicillin-binding proteins and its antibacterial activity.
Medicine: It is being researched for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mécanisme D'action
7432-S-trans sodium salt exerts its antibacterial effects by binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The compound has a high affinity for penicillin-binding protein 3 in Escherichia coli and other bacteria, making it effective against a wide range of bacterial species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefaclor: Another oral cephalosporin antibiotic with similar antibacterial properties.
Cefixime: A third-generation cephalosporin with a broader spectrum of activity.
Ceftibuten: Known for its high oral bioavailability and effectiveness against respiratory tract infections.
Uniqueness
7432-S-trans sodium salt is unique due to its high binding affinity for penicillin-binding protein 3 and its effectiveness against a wide range of bacterial species, including those resistant to other antibiotics. Its oral bioavailability and stability make it a promising candidate for further development and use in clinical settings .
Propriétés
Numéro CAS |
97547-76-7 |
|---|---|
Formule moléculaire |
C15H12N4Na2O6S2 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1 |
Clé InChI |
BZEMMXYCXPPDCE-BATFEWGOSA-L |
SMILES isomérique |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
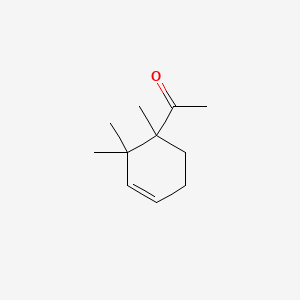

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
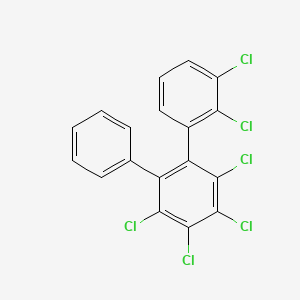
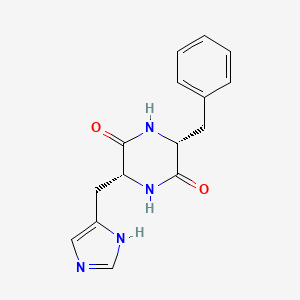

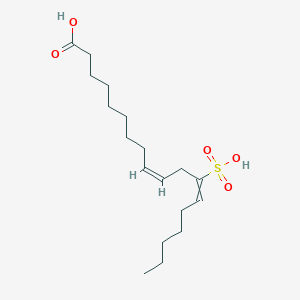
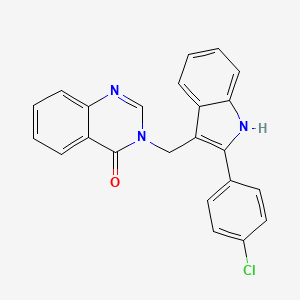
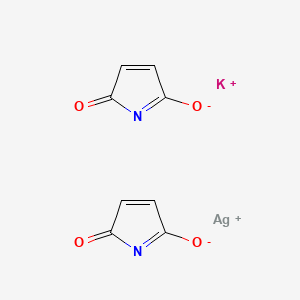
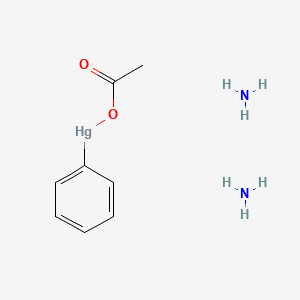
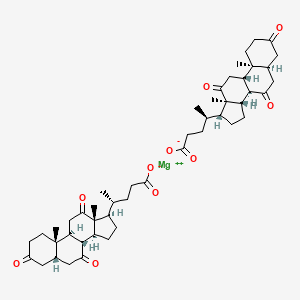
![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
